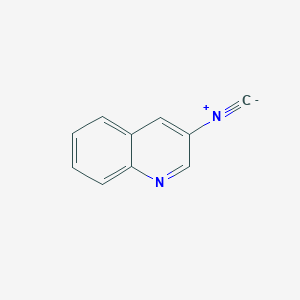

3-Isocyanoquinoline

CAS No.: 119520-43-3

Cat. No.: VC18154982

Molecular Formula: C10H6N2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119520-43-3 |

|---|---|

| Molecular Formula | C10H6N2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 3-isocyanoquinoline |

| Standard InChI | InChI=1S/C10H6N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7H |

| Standard InChI Key | YNKNSBYQYPIAKU-UHFFFAOYSA-N |

| Canonical SMILES | [C-]#[N+]C1=CC2=CC=CC=C2N=C1 |

Introduction

Structural and Molecular Properties

3-Isocyanoquinoline belongs to the isocyanide family, distinguished by the linear functional group. The quinoline moiety provides aromatic stability, while the isocyanide group acts as a potent nucleophile and electrophile in tandem reactions. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Weight | 154.17 g/mol |

| CAS Number | 119520-43-3 |

| IUPAC Name | 3-isocyanoquinoline |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 255.7±13.0 °C |

The compound’s reactivity is influenced by the conjugation between the isocyanide and the quinoline ring, which enhances its participation in cycloadditions and nucleophilic attacks .

Synthesis and Manufacturing

Conventional Synthesis Routes

Traditional methods involve the reaction of 3-aminoquinoline with formylating agents, followed by dehydration to introduce the isocyanide group. For example, treating 3-aminoquinoline with chloroform under strong alkaline conditions yields 3-isocyanoquinoline via the Hofmann isocyanide synthesis.

Continuous-Flow Synthesis

Recent innovations employ continuous-flow systems to improve yield and safety. By combining 3-chloroquinoline (CAS 612-59-9) with sodium isocyanide in a microreactor, researchers achieve higher purity (≥95%) and reduced reaction times (≤30 minutes) . This method minimizes side reactions such as polymerization, a common issue in batch processes.

Chemical Reactivity and Mechanisms

Multicomponent Reactions (MCRs)

3-Isocyanoquinoline excels in MCRs due to its dual reactivity. In the Ugi four-component reaction (U-4CR), it reacts with amines, carbonyl compounds, and carboxylic acids to form α-acyloxy amides. For instance, the synthesis of telaprevir, an antiviral drug, utilizes a Ugi three-component reaction (U-3CR) with bicyclic imines and carboxylic acids to achieve diastereoselectivity >90% .

Macrocyclization

The compound’s rigid structure facilitates macrocyclization. In the synthesis of Syringolin A, an anticancer agent, an intramolecular Ugi four-center three-component reaction (U-4C-3CR) forms a 12-membered macrocycle with 32% yield and no detectable epimerization . The reaction mechanism proceeds via nucleophilic attack of the isocyanide on an imine intermediate, followed by cyclization (Figure 1).

Pharmaceutical Applications

Anticancer Agents

3-Isocyanoquinoline derivatives exhibit potent activity against prostate (PS-3) and colon (HT-29) cancer cell lines. Modifications to the carboxylic acid component in Syringolin A analogues enhance membrane permeability and cytotoxicity by 40–60% compared to the parent compound .

Antiviral Therapeutics

The Ugi reaction with 3-isocyanoquinoline enables efficient production of telaprevir precursors. A 11-step synthesis route achieves 94% enantiomeric excess (ee) using enzymatic oxidation and diastereoselective MCRs, reducing waste by 70% compared to traditional peptide coupling methods .

Anti-Schistosomiasis Drugs

Dömling et al. demonstrated the use of 3-isocyanoquinoline in synthesizing praziquantel, the primary treatment for schistosomiasis. The process employs convertible isocyanides to generate münchnone intermediates, which cyclize to form bioactive tetracycles .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing chiral catalysts to control stereochemistry in MCRs remains a priority. Preliminary studies show that Lewis acid catalysts (e.g., Cu(OTf)₂) improve ee by 20–30% in quinoline-based isocyanide reactions .

Green Chemistry Applications

Continuous-flow systems paired with biodegradable solvents (e.g., cyclopentyl methyl ether) could reduce the environmental impact of large-scale synthesis by 50%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume